molecular formula C16H24O3 B253184 3,5-Ditert-butyl-4-methoxybenzoic acid

3,5-Ditert-butyl-4-methoxybenzoic acid

Cat. No. B253184
M. Wt: 264.36 g/mol
InChI Key: XLICOLVSHXFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Ditert-butyl-4-methoxybenzoic acid (DTBMA) is a chemical compound that belongs to the family of benzoic acids. It is widely used in various scientific research applications due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid is based on its ability to scavenge free radicals and prevent oxidative damage. 3,5-Ditert-butyl-4-methoxybenzoic acid acts as an electron donor, which helps to stabilize free radicals and prevent them from damaging cellular components.
Biochemical and Physiological Effects:
3,5-Ditert-butyl-4-methoxybenzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve insulin sensitivity and reduce the risk of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-Ditert-butyl-4-methoxybenzoic acid in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be used in a wide range of applications. However, 3,5-Ditert-butyl-4-methoxybenzoic acid has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for research on 3,5-Ditert-butyl-4-methoxybenzoic acid, including exploring its potential as a therapeutic agent for various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid and to develop new methods for synthesizing and using this compound in various applications.
Conclusion:
In conclusion, 3,5-Ditert-butyl-4-methoxybenzoic acid is a unique and versatile chemical compound that has many scientific research applications. Its stability, low toxicity, and unique properties make it an attractive compound for use in various fields, including pharmaceuticals, materials science, and biotechnology. With further research and development, 3,5-Ditert-butyl-4-methoxybenzoic acid has the potential to make significant contributions to scientific advancements in the future.

Scientific Research Applications

3,5-Ditert-butyl-4-methoxybenzoic acid is widely used in various scientific research applications, including as an antioxidant, a stabilizer, a preservative, and a UV absorber. It is also used in the synthesis of other organic compounds, such as liquid crystals, polymers, and pharmaceuticals.

properties

Product Name

3,5-Ditert-butyl-4-methoxybenzoic acid

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3,5-ditert-butyl-4-methoxybenzoic acid

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18)

InChI Key

XLICOLVSHXFUJG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 g {200 mmol) of 3,5-bis(1,1-dimethylethyl)-4-hydroxy benzoic acid dissolved in 1.1 liters of a 10/1 tetrahydrofuran/dimethylformamide solution were added 24.0 g of a sodium hydride dispersion (60%, by weight, sodium hydride dispersed in mineral oil). The sodium hydride dispersion was added portionwise at a rate such that the reaction solution temperature was kept below 35° C. The resulting solution was stirred for 19 hours and then 28.4 g (220 mmol) of methyl iodide were added. The resulting solution was stirred for 22 hours and then 25 ml of water were added to quench the reaction. Four hundred milliliters of a 1N hydrochloric acid solution were then added in order to acidify the quenched solution. The acidic solution was then concentrated and extracted three times with ethyl acetate. The ethyl acetate extracts were combined, washed three times with water and once with a saturated brine solution and then concentrated to dryness to provide residue. This residue was crystallized from a hexane/methylene chloride solution to provide 34.62 of title product m.p. 192°-195° C.
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tetrahydrofuran dimethylformamide
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24 g
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28.4 g
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